molecular formula C16H19BrN2O5 B1451245 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219272-05-5

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1451245
CAS No.: 1219272-05-5
M. Wt: 399.24 g/mol
InChI Key: SNNYPHFXBHUDRO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function

Mechanism of Action

The mechanism of action for 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with proteins and peptides. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, such as cysteine, leading to the modification of the protein’s structure and function. This interaction can be used to study protein-protein interactions, enzyme activity, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]acetate: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.

    2-Phenoxyethyl 2-[1-(2-iodoacetyl)-3-oxo-2-piperazinyl]acetate: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.

Uniqueness

The uniqueness of 2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate lies in its specific functional groups, which confer distinct reactivity and properties. The bromoacetyl group, in particular, provides unique reactivity for nucleophilic substitution reactions, making it valuable for specific applications in proteomics research.

Properties

IUPAC Name

2-phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O5/c17-11-14(20)19-7-6-18-16(22)13(19)10-15(21)24-9-8-23-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYPHFXBHUDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)OCCOC2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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